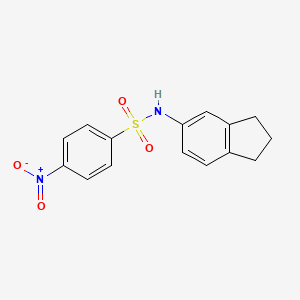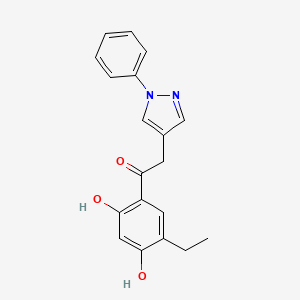
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, also known as DMEA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMEA is a synthetic compound that is known for its unique chemical properties, including its ability to interact with biological systems in a specific and predictable manner. In
作用机制
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide involves its interaction with a specific protein target, leading to changes in cellular signaling pathways. This interaction results in the inhibition of cell growth and induction of cell death in cancer cells. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have a range of biochemical and physiological effects, including its ability to induce cell death and inhibit cancer cell growth. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects. However, further research is needed to fully understand the biochemical and physiological effects of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide in lab experiments is its specificity for a particular protein target, making it a valuable tool for studying the function of this protein in biological systems. Additionally, the synthesis method for 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is reliable and cost-effective, making it accessible to researchers. However, one limitation of using 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for research on 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, including its use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, as well as its potential applications in other areas of scientific research. Furthermore, the development of new synthetic methods for 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide may lead to the discovery of new compounds with similar chemical properties and potential applications in scientific research.
合成方法
The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide involves the reaction of 3,5-dimethylphenol with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium methoxide to produce the final product, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide. This synthesis method has been optimized to produce high yields of pure 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, making it a reliable and cost-effective method for producing the compound.
科学研究应用
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has a wide range of potential applications in scientific research, including its use as a chemical probe to study biological systems. 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to interact with a specific protein target, making it a valuable tool for studying the function of this protein in biological systems. Additionally, 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been used in studies of cancer cell lines, where it has been shown to induce cell death and inhibit cancer cell growth. These findings suggest that 2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide may have potential as a therapeutic agent for cancer treatment.
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10-6-11(2)8-12(7-10)17-9-13(15)14-4-5-16-3/h6-8H,4-5,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJIRQFJINESPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)
![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)

![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)

![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)

![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)


